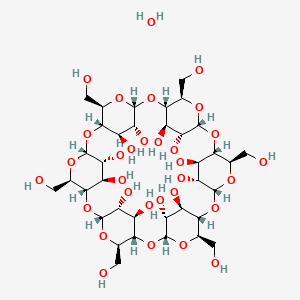
alpha-Cyclodextrin hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclodextrin (α-CD) is a hexa saccharide derived from glucose. It is related to the β- (beta) and γ- (gamma) cyclodextrins, which contain seven and eight glucose units, respectively . All cyclodextrins are white, water-soluble solids with minimal toxicity . The structure of cyclodextrins allows them to form inclusion complexes with a wide variety of molecules .
Synthesis Analysis
For industrial use, alpha-Cyclodextrin is manufactured by enzymatic degradation from vegetable raw materials, such as corn or potatoes . First, the starch is liquified either by heat treatment or using α-amylase. Then cyclodextrin glycosyltransferase (CGTase) is added for enzymatic conversion .Molecular Structure Analysis
In alpha-Cyclodextrin, the six glucose subunits are linked end to end via α-1, 4 linkages. The result has the shape of a tapered cylinder, with six primary alcohols on one face and twelve secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis
Cyclodextrins form a toroid (truncated cone) configuration with multiple hydroxyl groups at each end. This allows them to encapsulate hydrophobic compounds without losing their solubility in water . They protect these compounds against light and oxidative degradation and provide host–guest supramolecular complexes having controlled release properties by molecular encapsulation, enhancing the water solubility and bioavailability .Physical And Chemical Properties Analysis
Alpha-Cyclodextrin is a white crystalline powder . It has a molar mass of 972.846 g·mol −1 and is soluble in water (14.5 g/100 mL) . It has a melting point of 507 °C (945 °F; 780 K) at fast heating rates, decomposition below 300 °C for conventional heating .Applications De Recherche Scientifique
Solubilization and Stabilization of Drugs
Alpha-Cyclodextrin hydrate is used in the pharmaceutical industry primarily for its ability to increase the solubility and stability of drugs. Cyclodextrins, including alpha-Cyclodextrin, can interact with drug molecules to form inclusion complexes, improving their aqueous solubility, physical-chemical stability, and bioavailability (Jambhekar & Breen, 2016). These complexes offer advantages over noncomplexed forms of drugs, such as enhancing solubility and preventing drug-drug interactions (Loftsson & Duchěne, 2007).
Applications in Nutraceuticals
Alpha-Cyclodextrin has been used in nutraceutical products. It is recognized as a dietary fiber that can affect glycemic response and reduce dietary fat absorption. Research has shown that alpha-Cyclodextrin enhances water uptake through aquaporins and promotes longevity in Caenorhabditis elegans, suggesting its potential as a drug candidate in treating age-related diseases (Szente, Puskás, Vellai, & Lohmann, 2021).
Catalysis in Organic Synthesis
Alpha-Cyclodextrin is used in organic synthesis as a catalyst due to its ability to form inclusion complexes with small organic molecules. This property of cyclodextrins is utilized in a range of organic reactions, significantly impacting the mechanism and application of these reactions in various fields (Bai, Tian, Zhao, Huang, & Wang, 2017).
Enhancement in Drug Delivery Systems
Cyclodextrins, including alpha-Cyclodextrin, have been incorporated into polymeric drug delivery systems. Their ability to form non-covalent complexes with drugs allows for a greater degree of control over drug release. This characteristic is particularly useful in modifying in vivo drug release to improve efficacy and minimize toxicity (Bibby, Davies, & Tucker, 2000).
Food Technology and Nutrition
In the food industry, alpha-Cyclodextrin is used as a dietary fiber with properties like reducing the digestion of carbohydrates and lipids. Its role as a prebiotic, enhancing the intestinal microflora, and its potential in controlling body weight and blood lipid profiles make it a valuable component in food technology and human nutrition (Fenyvesi, Vikmon, & Szente, 2016).
Biotechnological Applications
Cyclodextrins, including alpha-Cyclodextrin, are used in biotechnology due to their ability to form complexes with and solubilize many water-insoluble compounds. They have applications in pharmaceuticals, drug delivery systems, cosmetics, food, flavors, and textiles. Their role in biocatalysis and separation science is also notable (Singh, Sharma, & Banerjee, 2002).
Mécanisme D'action
- These complexes modify the physical, chemical, and biological properties of the guest molecules .
- For example, α-CD can enhance the solubility of poorly soluble drugs, making them more accessible for absorption .
Target of Action
- (α-CD) is a cyclic oligosaccharide composed of six glucose units linked by α-(1,4) glucosidic bonds. It belongs to the family of cage-type molecules.
Mode of Action
Biochemical Pathways
- α-CD’s inclusion complexes impact various pathways. For instance:
Pharmacokinetics
- α-CD is water-soluble and can form stable mixtures with water. It remains stable within a certain temperature range. α-CD does not undergo significant decomposition between 105°C and 270°C . Details on excretion pathways are limited.
Action Environment
Safety and Hazards
Orientations Futures
Alpha-Cyclodextrin is marketed for a range of medical, healthcare, and food and beverage applications . It is a safe food additive that is not degraded by human digestive enzymes but by the gut microbiota . Because of this, it represents a source of dietary fiber and promotes health . Several studies have shown that alpha-Cyclodextrin can ameliorate or prevent metabolic disease because it inhibits carbohydrate, fat, and cholesterol absorption by encapsulating digestive enzymes, phospholipids, and food ingredients .
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQLAUJPPOBJR-HAPKRNSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is unique about the crystal structure of alpha-cyclodextrin hydrate?
A1: this compound can exist in different crystal structures depending on the conditions. One form is the columnar structure, where water molecules are incorporated as guests within the crystal lattice []. This structure is characterized by channels formed by the arrangement of alpha-cyclodextrin molecules.
Q2: Is the columnar structure of this compound stable under all conditions?
A2: Research indicates that the columnar structure of this compound exhibits limited stability. At higher water activities, specifically above 0.67, and temperatures around 40°C, this structure undergoes a transition to a more stable cage structure []. This transformation occurs over time and is observable through techniques like wide-angle X-ray diffractometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
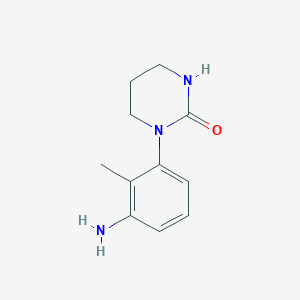
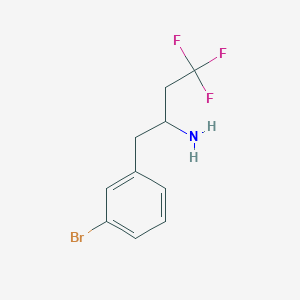

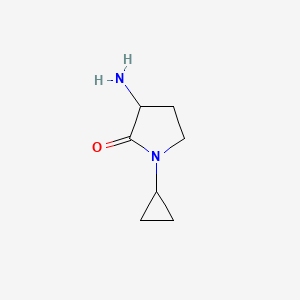
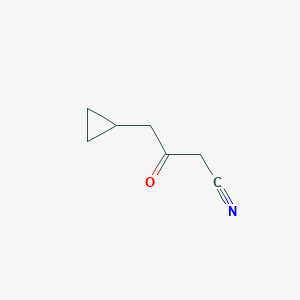

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
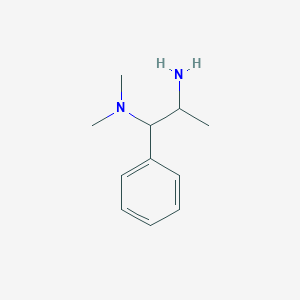

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)